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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214 Get Quote

For researchers, scientists, and drug development professionals, the quest for effective β-

lactamase inhibitors is paramount in combating antibiotic resistance. This guide provides a

detailed kinetic comparison of the penem inhibitor BRL-42715 with the widely used inhibitors

clavulanic acid and tazobactam, supported by experimental data and protocols.

BRL-42715 demonstrates potent, broad-spectrum inhibitory activity against a range of bacterial

β-lactamases, often outperforming clavulanic acid and tazobactam. Its efficacy extends to

clinically significant enzymes such as TEM-1 and various cephalosporinases, making it a

subject of significant interest in the development of new antibiotic therapies.

Comparative Kinetic Data
The inhibitory activities of BRL-42715, clavulanic acid, and tazobactam are summarized below.

The data, presented as IC50 values (the concentration of inhibitor required to reduce the initial

rate of hydrolysis by 50%), highlight the superior potency of BRL-42715 against several key β-

lactamases. Notably, the inhibitory activity of BRL-42715 against cephalosporinases can be

10,000 to 1,000,000-fold greater than that of clavulanic acid[1].
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β-Lactamase
Type

BRL-42715
Clavulanic
Acid

Tazobactam Sulbactam

Penicillinase

(Type I)
++ + + +

Penicillinase

(Type II)
++ + + +

Penicillinase

(Type III)
++ + + +

Penicillinase

(Type IV)
+ ++ + +

Penicillinase

(Type V)
++ + + +

Cephalosporinas

e
++ - +/- -

Oxyiminocephalo

sporinase
++ + + +

Legend:

++: High synergistic or inhibitory activity

+: Good synergistic or inhibitory activity

+/-: Moderate synergistic or inhibitory activity

-: Poor or no synergistic or inhibitory activity

Note: This table represents a qualitative summary based on available literature. Quantitative

IC50 values can be found in the detailed tables below.

IC50 Values (µM) for TEM-1 β-Lactamase
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Inhibitor IC50 (µM)

BRL-42715 <0.0035*

Clavulanic Acid 0.075

Tazobactam 0.08

*Converted from <0.01 µg/ml

Mechanism of Action: A Tale of Irreversible
Inhibition
BRL-42715, like other penem inhibitors, acts as a "suicide inhibitor." It is recognized by the β-

lactamase enzyme as a substrate. The catalytic serine residue in the active site of the enzyme

attacks the β-lactam ring of BRL-42715, leading to the formation of a stable acyl-enzyme

intermediate. This complex is highly resistant to hydrolysis, effectively inactivating the enzyme

and preventing it from breaking down β-lactam antibiotics.

Inhibitor Interaction
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Caption: Mechanism of β-lactamase inhibition by BRL-42715.

Experimental Protocols
The following protocols provide a detailed methodology for determining the kinetic parameters

of β-lactamase inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body-img
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of IC50 Values
The IC50 value, representing the concentration of an inhibitor that causes 50% inhibition of

enzyme activity, is a standard measure of inhibitor potency.

Materials:

Purified β-lactamase enzyme

β-lactamase inhibitor (BRL-42715, clavulanic acid, tazobactam)

Nitrocefin (chromogenic substrate)

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Microplate reader

Procedure:

Prepare serial dilutions of the β-lactamase inhibitors in the assay buffer.

In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.

Add the different concentrations of the inhibitors to the wells and incubate for a specific

period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in

absorbance at 490 nm over time using a microplate reader.

Calculate the initial reaction rates for each inhibitor concentration.

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value from the resulting dose-response curve.
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Determination of Second-Order Rate Constants
(k_inact/K_i)
For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is a more accurate

measure of inhibitory potency, reflecting the efficiency of enzyme inactivation.

Procedure:

Pre-incubate the β-lactamase enzyme with various concentrations of the inhibitor for different

time intervals.

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution

containing a high concentration of a chromogenic substrate (e.g., nitrocefin).

Measure the residual enzyme activity by monitoring the initial rate of substrate hydrolysis.

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining

enzyme activity against the pre-incubation time. The slope of this line gives the apparent

first-order rate constant (k_obs).

Plot the k_obs values against the inhibitor concentrations.

The slope of the resulting line provides the second-order rate constant (k_inact/K_i).

Experimental Workflow
The general workflow for comparing the kinetic properties of β-lactamase inhibitors is outlined

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15564214#kinetic-comparison-of-brl-42715-and-
other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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